4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide
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Overview
Description
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes a bromine atom, a cyclohexene ring, and a methoxybenzene sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of cyclohexene to form 1-bromocyclohexene . This intermediate is then reacted with 3-methoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of N-substituted sulfonamides.
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-bromocyclohexene: Shares the cyclohexene ring but lacks the sulfonamide and methoxybenzene groups.
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar structure but with an acetamide group instead of a sulfonamide.
Uniqueness
4-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methoxybenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h5,7-8,11,17H,2-4,6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFKBKHPVLBNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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